Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclohexa-2,4-diene reacts with a dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent like benzene and irradiation with a high-pressure mercury lamp to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-
- Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions compared to other similar bicyclic compounds.
Properties
CAS No. |
113282-70-5 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1,3-dimethylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-6-3-4-7-5-9(7,2)8(6)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
WSELLTNZXPRTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC2(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.